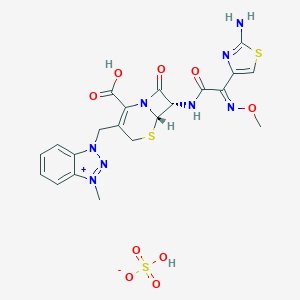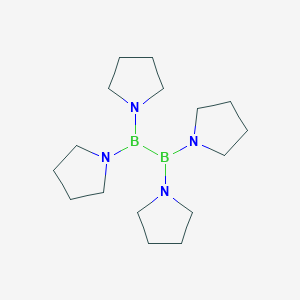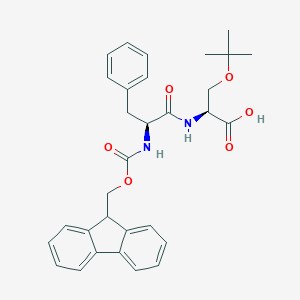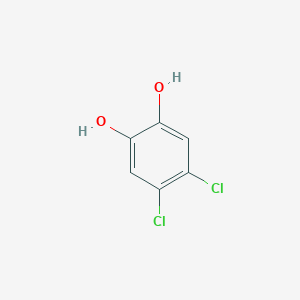
Acide 3-(2-oxopyrrolidin-1-yl)propanoïque
Vue d'ensemble
Description
3-(2-Oxopyrrolidin-1-yl)propanoic acid is a chemical compound with the empirical formula C7H11NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3-(2-Oxopyrrolidin-1-yl)propanoic acid is 157.17 g/mol . The SMILES string representation of its structure is OC(=O)CCN1CCCC1=O .Physical And Chemical Properties Analysis
3-(2-Oxopyrrolidin-1-yl)propanoic acid is a solid substance . Its molecular weight is 157.17 g/mol .Applications De Recherche Scientifique
Blocs de construction hétérocycliques
“Acide 3-(2-oxopyrrolidin-1-yl)propanoïque” est utilisé comme bloc de construction hétérocyclique en synthèse chimique . Les composés hétérocycliques sont largement utilisés en chimie médicinale, et ce composé peut servir de point de départ utile pour la synthèse de molécules plus complexes.
Métabolite de la spermidine
Ce composé a été identifié comme un métabolite de la spermidine chez les mammifères . La spermidine est une polyamine qui joue un rôle crucial dans la croissance et la prolifération cellulaires. Comprendre le métabolisme de la spermidine peut fournir des informations sur ces processus biologiques.
Métabolite d'alcaloïde toxique
“this compound” est le principal métabolite actif de la putréanine, un alcaloïde toxique présent dans l'espèce végétale Lophophora williamsii . L'étude de ce métabolite peut aider à comprendre les effets toxiques de cette plante.
Synthèse d'acétamides substitués
Le composé a été utilisé dans la synthèse d'acétamides substitués 2-(2-oxopyrrolidin-1-yl) . Ces composés ont des applications potentielles en chimie médicinale.
Recherche neurologique
Compte tenu de son rôle de métabolite de la spermidine, “this compound” peut avoir des implications dans la recherche neurologique . La spermidine et ses métabolites ont été liés à divers processus neurologiques, notamment la mémoire et l'apprentissage.
Tests pharmaceutiques
Ce composé est utilisé dans les tests pharmaceutiques . En tant que métabolite connu de certaines substances, il peut être utilisé comme étalon de référence en chimie analytique.
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-4-8(6)5-3-7(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMYTIUVNSWEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998445 | |
| Record name | 3-(2-Oxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77191-38-9 | |
| Record name | 2-Oxo-1-pyrrolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77191-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1-pyrrolidinepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Oxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Oxo-1-pyrrolidinyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)




